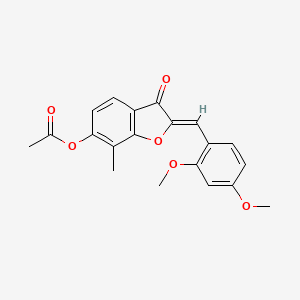
(2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a useful research compound. Its molecular formula is C20H18O6 and its molecular weight is 354.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic derivative that has drawn attention for its potential biological activities. This article aims to review the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core substituted with a dimethoxybenzylidene moiety and an acetate group. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing benzofuran structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain related compounds exhibited IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, comparable to standard treatments like Doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.8 ± 0.02 | MCF-7 |
| Compound B | 4.5 | MCF-7 |
| Doxorubicin | 1.2 ± 0.005 | MCF-7 |
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Bcl-2 : Some studies suggest that these compounds can inhibit anti-apoptotic proteins like Bcl-2, promoting cell death in cancerous cells .
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at specific phases, further contributing to their anticancer effects.
Antimicrobial Activity
In addition to anticancer properties, related benzofuran derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that electron-donating groups enhance antimicrobial efficacy .
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of synthesized benzofuran derivatives against the MCF-7 cell line. Results showed promising activity with several compounds exhibiting potent cytotoxicity .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of similar compounds against various bacterial strains, revealing effective inhibition comparable to established antibiotics .
Propiedades
IUPAC Name |
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-16(25-12(2)21)8-7-15-19(22)18(26-20(11)15)9-13-5-6-14(23-3)10-17(13)24-4/h5-10H,1-4H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPIVFOXJWOIR-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














